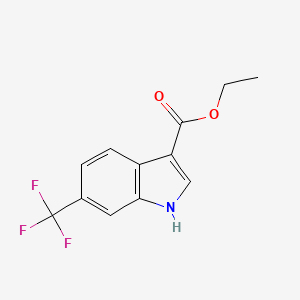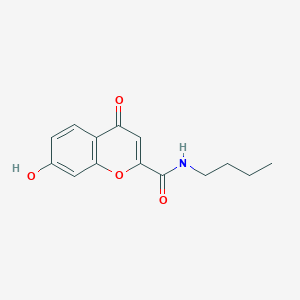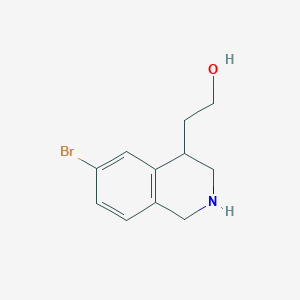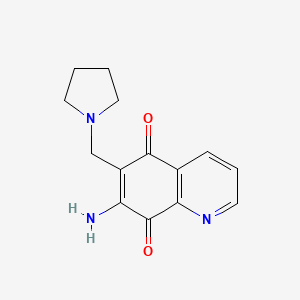![molecular formula C16H9FN2O B11858275 2-(4-Fluorophenyl)furo[2,3-B]quinoxaline CAS No. 922145-30-0](/img/structure/B11858275.png)
2-(4-Fluorophenyl)furo[2,3-B]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)furo[2,3-B]quinoxaline is a heterocyclic compound that combines the structural motifs of furan and quinoxaline.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)furo[2,3-B]quinoxaline typically involves multicomponent reactions (MCRs). One efficient method is the isocyanide-based three-component reaction, which involves the condensation of 6-hydroxybenzo[f]quinoxaline-2,3-dicarbonitrile with an aromatic aldehyde and an isocyanide under reflux conditions in toluene . This method is advantageous as it does not require a catalyst and provides good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of MCRs and green chemistry can be applied. These methods emphasize atom economy, simplicity, and the avoidance of environmentally harmful reagents .
化学反应分析
Types of Reactions
2-(4-Fluorophenyl)furo[2,3-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives .
科学研究应用
2-(4-Fluorophenyl)furo[2,3-B]quinoxaline has several scientific research applications:
作用机制
The mechanism of action of 2-(4-Fluorophenyl)furo[2,3-B]quinoxaline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
2-Phenylfuro[2,3-B]quinoxaline: Similar in structure but lacks the fluorine atom, which can affect its chemical and biological properties.
2-(4-Chlorophenyl)furo[2,3-B]quinoxaline: Similar in structure but contains a chlorine atom instead of fluorine, which can influence its reactivity and applications.
2-(4-Methylphenyl)furo[2,3-B]quinoxaline:
Uniqueness
2-(4-Fluorophenyl)furo[2,3-B]quinoxaline is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and biological activity compared to its non-fluorinated analogs .
属性
CAS 编号 |
922145-30-0 |
|---|---|
分子式 |
C16H9FN2O |
分子量 |
264.25 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)furo[3,2-b]quinoxaline |
InChI |
InChI=1S/C16H9FN2O/c17-11-7-5-10(6-8-11)15-9-14-16(20-15)19-13-4-2-1-3-12(13)18-14/h1-9H |
InChI 键 |
ZZYWUFVYZDDQSB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C3C=C(OC3=N2)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11858244.png)


![4-Imino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858271.png)

